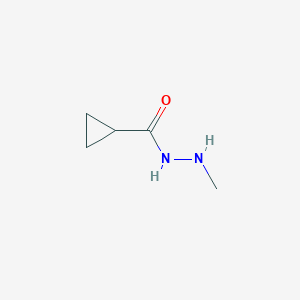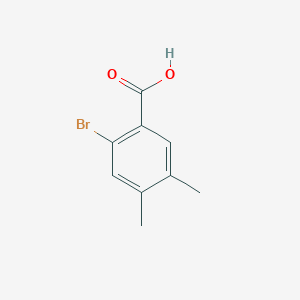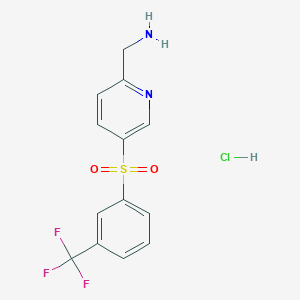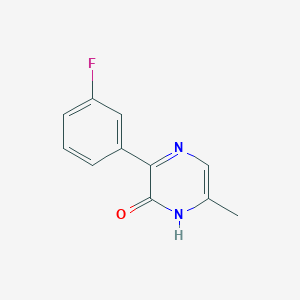
N'-methylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methylcyclopropanecarbohydrazide is an organic compound with the molecular formula C5H10N2O. It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is converted to a carbohydrazide and further methylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Methylcyclopropanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate to form cyclopropanecarbohydrazide, which is then methylated using methyl iodide under basic conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of N’-methylcyclopropanecarbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N’-Methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-methylcyclopropanecarboxylic acid, while reduction could produce N’-methylcyclopropylamine .
Scientific Research Applications
N’-Methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-methylcyclopropanecarbohydrazide exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbohydrazide: Similar structure but lacks the methyl group.
N-Methylhydrazine: Contains the methylated hydrazine group but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: The parent compound without the hydrazide group.
Uniqueness
N’-Methylcyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a methylated hydrazide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N'-methylcyclopropanecarbohydrazide |
InChI |
InChI=1S/C5H10N2O/c1-6-7-5(8)4-2-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
XBQFNMGWVKQHLB-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)









![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)

